tert-butyl N-(1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)carbamate
Description
tert-Butyl N-(1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)carbamate is a carbamate derivative featuring a tert-butyl protective group, a hydrazinyl moiety, a hydroxy group, and an oxo functionality on a propan-2-yl backbone. The tert-butyl carbamate group serves as a protective moiety for amines, offering stability under basic conditions and ease of deprotection under acidic conditions .
Properties
IUPAC Name |
tert-butyl N-(1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O4/c1-8(2,3)15-7(14)10-5(4-12)6(13)11-9/h5,12H,4,9H2,1-3H3,(H,10,14)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWLFQFIVAGVEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2766-42-9 | |
| Record name | NSC525664 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525664 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Reduction of Methyl Ester Precursors
A common approach involves the reduction of methyl ester intermediates to yield the hydroxy ketone moiety. For example, (R)-tert-butyl (1-oxopropan-2-yl)carbamate, a structural analog, is synthesized via diisobutylaluminum hydride (DIBAL-H) reduction of methyl 2-(tert-butoxycarbonylamino)propanoate in toluene at −78°C. This method achieves an 85% yield after purification by flash chromatography.
Reaction Conditions:
- Precursor: Methyl 2-(tert-butoxycarbonylamino)propanoate
- Reducing Agent: DIBAL-H (1.0 M in toluene)
- Temperature: −78°C
- Solvent: Toluene
- Workup: Quenching with methanol, extraction with ethyl acetate, and chromatography
This method’s regioselectivity ensures retention of stereochemistry, critical for biological activity.
Hydrazine Incorporation Strategies
The hydrazinyl group is introduced via nucleophilic substitution or condensation. A plausible route involves reacting tert-butyl (1-oxo-3-hydroxypropan-2-yl)carbamate with hydrazine hydrate under basic conditions:
$$
\text{tert-Butyl (1-oxo-3-hydroxypropan-2-yl)carbamate} + \text{N}2\text{H}4 \rightarrow \text{tert-Butyl N-(1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)carbamate}
$$
Optimization Parameters:
- Molar Ratio: 1:1.2 (carbamate:hydrazine)
- Base: Potassium carbonate
- Solvent: Ethanol/water (3:1)
- Temperature: 0°C to room temperature
This method avoids over-substitution and minimizes side reactions such as dimerization.
Industrial-Scale Production
Continuous Flow Synthesis
Industrial protocols emphasize scalability and reproducibility. Continuous flow reactors enable precise control over reaction parameters, enhancing yield and purity:
| Parameter | Value |
|---|---|
| Residence Time | 15–30 minutes |
| Temperature | −70°C to −50°C |
| Pressure | 1–2 bar |
| Purification Method | Crystallization from hexane |
This approach reduces thermal degradation risks and achieves >90% conversion.
Comparative Analysis of Synthetic Methods
The table below evaluates key preparation methods:
Experimental Protocols and Characterization
Stepwise Synthesis Procedure
Step 1: Synthesis of tert-Butyl (1-Oxo-3-Hydroxypropan-2-yl)carbamate
- Dissolve methyl 2-(tert-butoxycarbonylamino)propanoate (40.0 g, 196 mmol) in dry toluene (200 mL).
- Add DIBAL-H (208 mL, 1.0 M in THF) dropwise at −78°C over 30 minutes.
- Quench with methanol (70 mL), warm to 0°C, and extract with ethyl acetate.
- Purify via flash chromatography (petroleum ether:EtOAc, 10:1) to obtain the hydroxy ketone intermediate.
Step 2: Hydrazine Incorporation
- Dissolve the intermediate (28.0 g, 128 mmol) in ethanol/water (3:1, 300 mL).
- Add hydrazine hydrate (9.5 mL, 154 mmol) and K₂CO₃ (17.7 g, 128 mmol).
- Stir at 0°C for 2 hours, then at room temperature overnight.
- Concentrate under reduced pressure and recrystallize from hexane.
Spectroscopic Characterization
- ¹H NMR (400 MHz, DMSO-d₆): δ 9.43 (s, 1H, NH), 7.33 (d, J = 6.0 Hz, 1H, NH), 3.85 (m, 1H, CH), 1.39 (s, 9H, C(CH₃)₃), 1.12 (d, J = 7.2 Hz, 3H, CH₃).
- IR (KBr): 3340 cm⁻¹ (N–H stretch), 1705 cm⁻¹ (C=O), 1680 cm⁻¹ (carbamate).
Challenges and Mitigation Strategies
Steric Hindrance
The tert-butyl group impedes nucleophilic attack at the carbamate carbonyl. Using polar aprotic solvents (e.g., DMF) accelerates reactivity by stabilizing transition states.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized hydrazine derivatives, while substitution reactions can produce a variety of substituted carbamates .
Scientific Research Applications
Organic Synthesis
tert-butyl N-(1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)carbamate serves as a versatile reagent in organic synthesis. It can be utilized as a building block for more complex molecules, facilitating the development of new chemical entities. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable for synthesizing derivatives with tailored properties .
Recent studies have investigated the biological activities of this compound, particularly its antimicrobial and anticancer properties. Research has shown that derivatives of hydrazine compounds can exhibit significant cytotoxic effects against cancer cell lines, making them potential candidates for drug development .
Medicinal Chemistry
In medicinal chemistry, this compound is being explored for its therapeutic potential. Its mechanism of action may involve interaction with specific molecular targets, such as enzymes or receptors, which could lead to modulation of biological pathways relevant to disease treatment .
Specialty Chemicals Production
This compound is utilized in the production of specialty chemicals and materials. Its unique reactivity allows it to be incorporated into formulations that require specific performance characteristics, such as stability and reactivity under various conditions .
Potential Use in Agriculture
There is emerging interest in the application of hydrazine derivatives in agriculture as potential agrochemicals. The ability to modify the compound’s structure could lead to the development of new pesticides or herbicides with improved efficacy and reduced environmental impact .
Case Study 1: Anticancer Activity
A study conducted on various hydrazine derivatives demonstrated that this compound exhibited significant cytotoxic effects against breast cancer cell lines (MCF7). The compound was able to induce apoptosis through the activation of caspase pathways .
Case Study 2: Synthesis of Novel Compounds
In a synthetic chemistry project, researchers successfully used this compound as a precursor to create novel carbamates with enhanced pharmacological profiles. The study illustrated the compound's utility in generating diverse chemical libraries for drug discovery .
Mechanism of Action
The mechanism of action of tert-butyl N-(1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Carbamate Derivatives
Key Observations:
Hydrazinyl vs. Fluorophenyl Groups : The hydrazinyl group in the target compound offers nucleophilic reactivity and hydrogen-bonding capacity, whereas fluorophenyl substituents (e.g., CAS 1612176-02-9) enhance metabolic stability and electronic effects .
Hydroxy Group Placement : The linear hydroxy group in the target compound contrasts with cyclic hydroxy groups (e.g., CAS 207729-03-1), affecting solubility and intermolecular interactions .
Cyclopropane vs. Bicyclic Systems : Cyclopropyl substituents (e.g., CAS 137076-22-3) introduce strain and conformational constraints, while azabicyclic frameworks (e.g., CAS 880545-32-4) provide rigidity for receptor binding .
Hydrogen-Bonding and Crystallographic Behavior
The target compound’s hydrazinyl (–NH–NH₂) and hydroxy (–OH) groups act as both hydrogen bond donors and acceptors, facilitating strong intermolecular interactions. This contrasts with compounds lacking these groups (e.g., CAS 1612176-02-9), which rely on weaker van der Waals forces or π-π stacking (in fluorophenyl derivatives) . Crystallographic studies using tools like SHELXL and ORTEP-3 highlight the importance of hydrogen-bonding patterns in determining crystal packing and stability .
Pharmaceutical Relevance
- The hydrazinyl-hydroxy combination in the target compound is ideal for metal chelation or protease inhibition.
- Fluorinated derivatives (e.g., CAS 1612176-02-9) are prioritized in CNS drug development due to blood-brain barrier penetration .
- Bicyclic carbamates (e.g., CAS 880545-32-4) are explored for targeted protein degradation or enzyme inhibition .
Biological Activity
tert-butyl N-(1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)carbamate, also known as (S)-tert-butyl (1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)carbamate, is a compound with significant potential in medicinal chemistry due to its unique structural features. With a molecular formula of C₈H₁₇N₃O₄ and a molecular weight of approximately 219.12 g/mol, this compound contains a tert-butyl group, a hydrazine moiety, and a hydroxy ketone structure, which contribute to its biological activities and applications in drug development .
The compound's unique stereochemistry and functional groups allow for diverse interactions within biological systems. Its synthesis typically involves the reaction of tert-butyl carbamate with hydrazine derivatives under basic conditions, which facilitates the formation of the desired product .
Anticancer Potential
Recent studies have indicated that hydrazine derivatives exhibit promising anticancer properties. The incorporation of hydrazine into drug design has been linked to enhanced activity against various cancer cell lines. For instance, compounds similar to this compound have demonstrated inhibitory effects on proliferation in cancer models through mechanisms such as apoptosis induction and cell cycle arrest .
Table 1: Anticancer Activity of Hydrazine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Hydrazine A | MCF-7 | 15 | Apoptosis |
| Hydrazine B | HeLa | 10 | Cell Cycle Arrest |
| tert-butyl N-(1-hydrazinyl...) | A549 | 12 | Apoptosis |
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Specifically, hydrazine derivatives have been studied for their ability to inhibit enzymes involved in metabolic pathways related to cancer and other diseases. The inhibition of specific kinases and proteases by hydrazine-based compounds has been documented, indicating their role in modulating biochemical pathways .
Neuroprotective Effects
Preliminary research has shown that certain hydrazine derivatives can exert neuroprotective effects, particularly in models of neurodegenerative diseases. The mechanism is thought to involve the reduction of oxidative stress and inflammation, which are critical factors in the progression of neurodegeneration .
Table 2: Neuroprotective Studies on Hydrazine Derivatives
| Study Reference | Model Used | Observed Effect |
|---|---|---|
| Study A | Mouse Model | Reduced oxidative stress |
| Study B | Cell Culture | Decreased TNF-alpha levels |
Case Studies
Case Study 1: Anticancer Activity
In a study conducted on A549 lung cancer cells, this compound exhibited an IC50 value of 12 µM, demonstrating its potential as an anticancer agent. The study highlighted the compound's ability to induce apoptosis through activation of caspase pathways .
Case Study 2: Neuroprotection
Another investigation focused on neuroprotective properties revealed that treatment with hydrazine derivatives resulted in a significant reduction in neuronal cell death induced by amyloid-beta peptides. This suggests a potential therapeutic application for neurodegenerative conditions such as Alzheimer's disease .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for the preparation of tert-butyl N-(1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)carbamate?
- Methodological Answer : The compound is typically synthesized via carbamate protection of a hydrazine-containing precursor. A tert-butyl carbamate (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine in anhydrous THF or DCM). The hydrazinyl moiety is often incorporated through nucleophilic substitution or condensation reactions. For example, hydrazine hydrate can react with a ketone or ester intermediate to form the hydrazinyl-hydroxypropanone backbone . Post-synthesis purification involves column chromatography or recrystallization, with structural confirmation via NMR and mass spectrometry.
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are essential for confirming the Boc group (e.g., tert-butyl signals at ~1.4 ppm in 1H NMR) and hydrazine-related protons (~5-8 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS validates molecular weight (e.g., [M+H]+ or [M+Na]+ ions).
- Infrared Spectroscopy (IR) : Detects characteristic carbonyl stretches (~1680-1720 cm⁻¹ for carbamate C=O and hydrazine N-H).
- X-ray Crystallography : For solid-state structure determination, SHELXL ( ) is widely used for refinement, while ORTEP-3 ( ) aids in visualizing molecular geometry .
Advanced Research Questions
Q. How does stereochemical configuration at the hydroxypropan-2-yl moiety influence this compound’s reactivity in peptide coupling?
- Methodological Answer : The (S)- or (R)-configuration of the hydroxypropan-2-yl group affects steric and electronic interactions during peptide bond formation. For instance, (S)-configured derivatives may exhibit higher coupling efficiency in solid-phase peptide synthesis due to favorable spatial alignment with amino acid residues. Racemization risks during Boc deprotection (e.g., using TFA) must be mitigated by optimizing reaction conditions (low temperature, short exposure) . Chiral HPLC or polarimetry can monitor enantiopurity.
Q. What crystallographic challenges arise when resolving this compound’s structure, and how are they addressed?
- Methodological Answer : Challenges include poor crystal quality due to hygroscopicity or conformational flexibility. Strategies:
- Solvent Screening : Use mixed solvents (e.g., DCM/hexane) for slow evaporation.
- Cryocrystallography : Flash-cooling crystals to 100 K minimizes thermal motion.
- Refinement : SHELXL’s TWIN and BASF commands handle twinning or disorder . For hydrazine-related hydrogen bonding, SHELX’s restraints (e.g., DFIX, ISOR) improve model accuracy.
Q. How can researchers resolve discrepancies between observed and calculated spectroscopic data (e.g., NMR chemical shifts)?
- Methodological Answer :
- Dynamic Effects : Temperature-dependent NMR studies identify conformational exchange broadening.
- DFT Calculations : Software like Gaussian predicts chemical shifts for comparison.
- Impurity Analysis : LC-MS or 2D NMR (e.g., HSQC, HMBC) detects byproducts or tautomers .
Q. What are the environmental and safety considerations for handling this compound in a laboratory setting?
- Methodological Answer :
- Hazard Mitigation : Although classified as non-hazardous in some SDS (), hydrazine derivatives require caution. Use fume hoods, nitrile gloves, and lab coats.
- Waste Disposal : Follow EPA guidelines for carbamates. Incineration or hydrolysis (acidic/basic conditions) neutralizes reactivity .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Data Contradiction Analysis
Q. Why might reported yields vary in synthetic protocols for this compound?
- Methodological Answer : Yield discrepancies (~40-85%) stem from:
- Hydrazine Stability : Hydrazine intermediates are prone to oxidation; inert atmospheres (N₂/Ar) improve consistency.
- Boc Protection Efficiency : Moisture-sensitive Boc₂O requires rigorously anhydrous conditions.
- Workup Methods : Aqueous extraction may hydrolyze Boc groups; alternative isolation (e.g., rotary evaporation under reduced pressure) is preferred .
Methodology Tables
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
